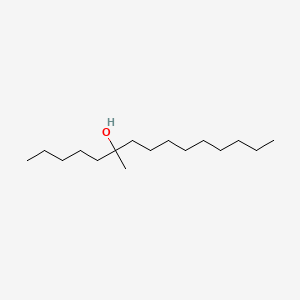
6-Methylpentadecan-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylpentadecan-6-ol is an organic compound with the molecular formula C16H34O It is a long-chain alcohol with a methyl group attached to the sixth carbon of the pentadecane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpentadecan-6-ol typically involves the reduction of the corresponding ketone, 6-Methylpentadecan-6-one. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the reduction. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 6-Methylpentadecan-6-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base.
Major Products Formed:
Oxidation: 6-Methylpentadecan-6-one or 6-Methylpentadecanoic acid.
Reduction: 6-Methylpentadecane.
Substitution: 6-Methylpentadecyl chloride.
Aplicaciones Científicas De Investigación
6-Methylpentadecan-6-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and cell membranes.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as an antimicrobial agent.
Industry: It is used in the formulation of fragrances and as an intermediate in the production of surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 6-Methylpentadecan-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the long hydrophobic chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Pentadecanol: A straight-chain alcohol with similar physical properties but lacks the methyl group.
6-Methylpentadecan-6-one: The corresponding ketone, which can be reduced to form 6-Methylpentadecan-6-ol.
Hexadecanol: A longer-chain alcohol with one additional carbon atom.
Uniqueness: this compound is unique due to the presence of the methyl group at the sixth carbon, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other long-chain alcohols and contributes to its specific applications in various fields.
Propiedades
Número CAS |
108836-86-8 |
|---|---|
Fórmula molecular |
C16H34O |
Peso molecular |
242.44 g/mol |
Nombre IUPAC |
6-methylpentadecan-6-ol |
InChI |
InChI=1S/C16H34O/c1-4-6-8-9-10-11-13-15-16(3,17)14-12-7-5-2/h17H,4-15H2,1-3H3 |
Clave InChI |
VOTMKDUIXFFEQY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(C)(CCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


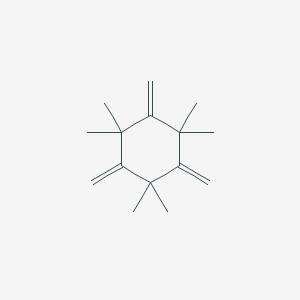
![4-Thiazolidinone, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B14326542.png)
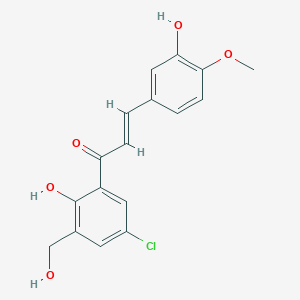
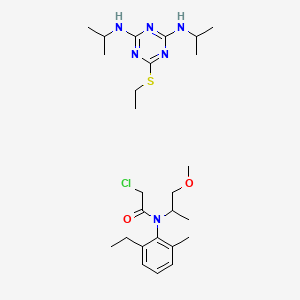
![1-(4-Chlorophenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14326554.png)
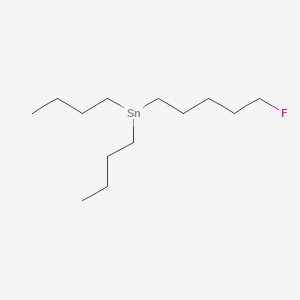
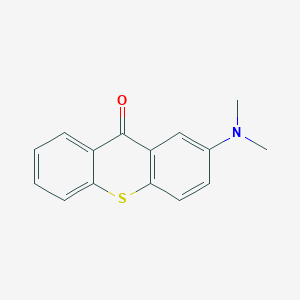
![N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide](/img/structure/B14326572.png)
![2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol](/img/structure/B14326586.png)
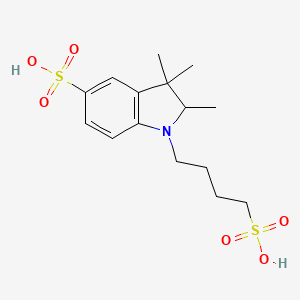
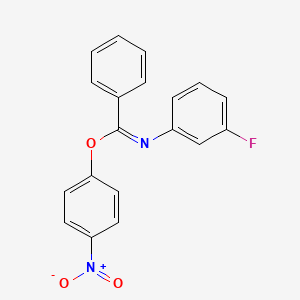
![8,8-Dimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14326612.png)
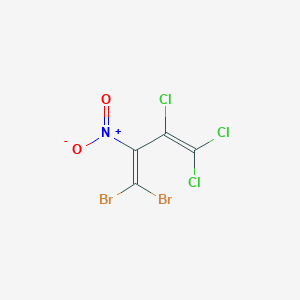
![4-[(E)-(4-Chloro-2-nitrophenyl)diazenyl]aniline](/img/structure/B14326622.png)
